3-Amino-N-acetyl Memantine
Description
Properties
Molecular Formula |
C₁₄H₂₄N₂O |
|---|---|
Molecular Weight |
236.35 |
Synonyms |
N-(3-Amino-5,7, dimethyladamantan-1-yl)acetamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Amino N Acetyl Memantine
Established Synthetic Pathways to 3-Amino-N-acetyl Memantine (B1676192) and Related Precursors
The synthesis of 3-Amino-N-acetyl Memantine and its precursors typically begins with the functionalization of the adamantane (B196018) core, followed by the introduction and modification of amino and acetyl groups.
Adamantane Scaffold Functionalization Strategies
The functionalization of the adamantane scaffold is a critical first step in the synthesis of memantine and its derivatives. A common starting material is 1,3-dimethyladamantane (B135411). nih.govresearchgate.net One established method involves the bromination of 1,3-dimethyladamantane to yield 1-bromo-3,5-dimethyladamantane (B142378). nih.govchemicalbook.com This bromo derivative serves as a key intermediate for subsequent reactions.
Another approach to functionalizing the adamantane core involves radical-based reactions that directly convert C-H bonds to C-C bonds, allowing for the introduction of diverse functional groups. nih.gov These methods often utilize carbocation or radical intermediates, which exhibit unique stability and reactivity. nih.gov
Amidation and Acylation Techniques for N-acetylation
Once the adamantane scaffold is appropriately functionalized, the next step often involves the introduction of an amino group, which is then acetylated. A widely used method is the Ritter reaction, where a halo-substituted adamantane, such as 1-bromo-3,5-dimethyladamantane, is reacted with acetonitrile (B52724) in the presence of a strong acid like sulfuric acid to produce an N-acetylated aminoadamantane. nih.govchemicalbook.comnih.govgoogle.com For instance, reacting 1-bromo-3,5-dimethyladamantane with acetonitrile and sulfuric acid yields 1-acetamido-3,5-dimethyladamantane, a direct precursor to memantine. chemicalbook.comgoogle.com
Alternatively, amidation can be achieved by treating a halogenated adamantane derivative with formamide, followed by hydrolysis to yield the primary amine. researchgate.netgoogle.com This amine can then be subjected to N-acetylation using standard acylation techniques, such as reaction with an acetylating agent like acetyl chloride or acetic anhydride. The synthesis of N-acetyl memantine, also known as 1-acetamido-3,5-dimethyladamantane, is a key step in many synthetic routes to memantine itself. scbt.compharmaffiliates.com
The hydrolysis of the N-acetyl group to yield the primary amine is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in a high-boiling solvent like diethylene glycol. chemicalbook.comgoogle.com Conversely, to obtain this compound, one would start with a di-functionalized adamantane precursor and selectively acetylate the desired amino group.
A study on the synthesis of memantine derivatives employed ethylchloroformate as a reagent to activate the amino group for amide linkage formation with various carboxylic acids. mdpi.comnih.gov This highlights a versatile method for creating N-acylated adamantane derivatives.
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Products
The characterization of synthetic intermediates and the final product, this compound, relies on a combination of spectroscopic and chromatographic techniques.
Infrared (IR) Spectroscopy is used to identify key functional groups. For instance, in memantine hydrochloride and its metal complexes, characteristic C-H stretching vibrations are observed around 2915-2925 cm⁻¹. physchemres.org N-H stretching and bending vibrations are also prominent, appearing at approximately 3400-3466 cm⁻¹ and 1524-1600 cm⁻¹, respectively. physchemres.org The C-N stretching band is typically found around 1057-1200 cm⁻¹. physchemres.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. For deuterated memantine (Memantine-d6), NMR is used to verify the isotopic purity, which typically exceeds 98.5%.
Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of the synthesized compounds. For memantine, the molecular weight is 179.30 g/mol . nih.gov High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for the analysis of memantine and its derivatives in various matrices. mdpi.com
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are essential for purifying synthetic products and analyzing their purity. mdpi.com HPLC methods often involve pre-column derivatization to enhance the detection of aminoadamantane compounds. su.edu.ly
| Technique | Application | Key Findings for Adamantane Derivatives |
| Infrared (IR) Spectroscopy | Functional group identification | C-H stretch: ~2915-2925 cm⁻¹ physchemres.org, N-H stretch: ~3400-3466 cm⁻¹ physchemres.org, N-H bend: ~1524-1600 cm⁻¹ physchemres.org, C-N stretch: ~1057-1200 cm⁻¹ physchemres.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Used to confirm isotopic purity of deuterated analogs. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Memantine MW: 179.30 g/mol . nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity analysis | Often used with derivatization for enhanced detection. mdpi.comsu.edu.ly |
Chemo-Enzymatic Synthesis Routes for Adamantane Derivatives
Chemo-enzymatic synthesis is an emerging area that combines the selectivity of enzymes with the efficiency of chemical reactions. While specific chemo-enzymatic routes for this compound are not extensively documented, the principles have been applied to the synthesis of related compounds. For example, Candida antarctica lipase (B570770) B has been used to produce acrylate (B77674) monomers from cellulose-based lactones, demonstrating the potential of enzymes in synthesizing complex molecules. researchgate.net The application of enzymatic catalysis can offer advantages in terms of efficiency and selectivity for the functionalization of complex scaffolds like adamantane. acs.org
Isotopic Labeling Strategies for Mechanistic Research on this compound
Isotopic labeling is a powerful tool for studying reaction mechanisms and the metabolic fate of drugs. nih.gov Deuterium-labeled memantine, such as Memantine-d6, has been synthesized for use in pharmacokinetic and metabolic studies. medchemexpress.com The incorporation of stable heavy isotopes can affect the pharmacokinetic profiles of drugs, often by reducing metabolism by cytochrome P450 enzymes. medchemexpress.com
Synthesis of Structurally Modified this compound Analogs
The synthesis of structurally modified analogs of this compound is a field of active research, aimed at exploring the structure-activity relationships of this class of compounds. The modifications generally target two primary sites: the adamantane cage and the amino group. Strategies range from direct derivatization of the amino function to more complex multi-step syntheses involving the construction of entirely new scaffold architectures.
Research into memantine analogs has led to the development of various synthetic pathways to produce derivatives with unique properties. These methodologies often involve the coupling of different molecules to the primary amine of memantine or the functionalization of the adamantane core itself.
Derivatization at the Amino Group
A common strategy for creating analogs involves forming an amide bond between the primary amino group of memantine and a carboxylic acid. This approach has been used to synthesize a variety of hybrid molecules.
One notable area of research is the synthesis of memantine analogs with various amino acids. In these syntheses, memantine is reacted with N-Boc protected amino acids in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base such as triethylamine (B128534) (TEA). mdpi.com After the coupling reaction, the Boc protecting group is removed. mdpi.com The yields for these reactions typically range from 65% to 82%. mdpi.com
Another example is the creation of N-sinapoyl-memantine, a hybrid molecule synthesized from memantine and sinapic acid. mdpi.com The synthesis is achieved by using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a suitable solvent system. mdpi.com Similarly, derivatives incorporating antioxidant moieties, such as N-acetyl-Cys-OH, have also been synthesized. researchgate.net
| Starting Amino Acid (Boc-protected) | Coupling Reagents | Resulting Analog (After Deprotection) | Reported Yield Range (%) |
|---|---|---|---|
| Boc-Alanine-OH | TBTU, TEA | Memantine-Alanine Amide | 65-82 |
| Boc-β-Alanine-OH | TBTU, TEA | Memantine-β-Alanine Amide | 65-82 |
| Boc-Glycine-OH | TBTU, TEA | Memantine-Glycine Amide | 65-82 |
| Boc-Phenylalanine-OH | TBTU, TEA | Memantine-Phenylalanine Amide | 65-82 |
| Boc-Valine-OH | TBTU, TEA | Memantine-Valine Amide | 65-82 |
| Coupled Molecule | Coupling Reagents/Method | Resulting Analog | Source |
|---|---|---|---|
| Sinapic Acid | EDC, HOBt, NMM | N-Sinapoyl-memantine | mdpi.com |
| N-acetyl-Cys-OH | Not specified | Memantine-N-acetyl-Cysteine derivative | researchgate.net |
Modification of the Adamantane Scaffold
More intricate synthetic routes focus on modifying the adamantane skeleton itself. These methods allow for the introduction of different functional groups or the creation of larger, more complex polycyclic structures.
For instance, a series of memantine analogs featuring a benzohomoadamantane scaffold has been synthesized. nih.gov This process involves multiple steps, starting from substituted adamantane precursors which undergo ring expansion and functionalization to yield the final amine products. nih.gov
Another approach involves the synthesis of memantine nitrate (B79036) derivatives, which combine the memantine skeleton with a nitrate moiety. nih.gov The synthesis of these compounds can be complex, often starting with a functionalized adamantane which undergoes reactions like the Koch-Haaf reaction to introduce a carboxyl group, followed by a Ritter reaction to install the amino group. nih.gov Subsequent steps involve further functionalization and finally nitration to yield the target compounds. nih.gov These multi-step syntheses demonstrate how the adamantane core can be systematically built upon to create diverse analogs. nih.gov
The principles of adamantane chemistry have also been extended to create topological analogs, such as amino derivatives of diamantane and triamantane. researchgate.net These larger diamondoid structures are synthesized via amination of the corresponding carboxylic acids or alcohols, showcasing the versatility of these synthetic methodologies for creating structurally diverse memantine-related compounds. researchgate.net
| Analog Class | General Synthetic Approach | Key Reactions/Intermediates | Source |
|---|---|---|---|
| Benzohomoadamantane Analogs | Multi-step synthesis starting from substituted adamantanes to build an expanded cage structure. | Dimethyl-1,3-acetonedicarboxylate condensation; Wittig reaction. | nih.gov |
| Memantine Nitrates | Functionalization of the adamantane skeleton followed by introduction of the amino group and a nitrate moiety. | Bromination, Koch–Haaf reaction, Ritter reaction, reduction, nitration. | nih.gov |
| Aminodiamantane / Aminotriamantane Analogs | Amination of larger polycyclic diamondoid structures. | Amination of corresponding carboxylic acids or alcohols. | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Amino N Acetyl Memantine Analogs
Impact of N-acetylation on Adamantane (B196018) Scaffold-Receptor Interaction
The primary amine (-NH2) at the bridgehead position of the adamantane scaffold is the most critical functional group for the pharmacological activity of memantine (B1676192). nih.gov This group has a pKa that ensures it is protonated at physiological pH, carrying a positive charge (-NH3+). This cationic center is essential for its function as an uncompetitive, open-channel blocker of the NMDA receptor. nih.govnih.gov The positively charged amine is drawn into the receptor's ion channel when it opens, where it interacts with the channel lining to block the influx of ions like Ca2+. nih.gov
N-acetylation, the conversion of the primary amine to an acetamide (B32628) group (-NHC(O)CH3), fundamentally alters this key pharmacophoric feature. This modification replaces the basic, positively charged amine with a neutral, polar amide group. The loss of the positive charge would eliminate the voltage-dependent mechanism of action, preventing the molecule from effectively blocking the ion channel in the same manner as memantine. nih.govnih.gov While the new amide group introduces hydrogen bond donor (N-H) and acceptor (C=O) capabilities, the absence of the cationic charge is predicted to drastically reduce or abolish direct NMDA receptor channel-blocking activity.
This is supported by observations of memantine metabolism, where metabolites formed by modification of the amine group, such as the N-glucuronide conjugate, exhibit minimal NMDA receptor antagonist activity. drugbank.com This underscores the principle that an unmodified, protonated primary amine is a stringent requirement for the canonical channel-blocking activity of memantine-like compounds.
Positional Isomer Effects on Molecular Pharmacological Profiles
The specific substitution pattern of memantine (3,5-dimethyladamantan-1-amine) is crucial for its optimized interaction with the NMDA receptor. nih.gov The amine group is located at a tertiary carbon at one of the four equivalent bridgehead positions (1, 3, 5, or 7) of the adamantane cage. This specific placement, combined with the lipophilic bulk of the scaffold, correctly orients the molecule for entry into and interaction with the receptor's ion channel.
While no direct studies on positional isomers of 3-Amino-N-acetyl Memantine are available, the established SAR of related adamantanes provides clear insights. Moving the functional group from a bridgehead position (e.g., position 1) to a secondary carbon on the scaffold (position 2) would alter the molecule's three-dimensional shape and its presentation to the receptor, likely leading to a significant loss of activity. Similarly, the placement of the two methyl groups at the 3 and 5 bridgehead positions is known to enhance binding affinity compared to amantadine (B194251) (which has no methyl groups) by engaging with hydrophobic pockets within the receptor. nih.gov Altering the positions of these methyl groups would disrupt these favorable hydrophobic interactions, thereby reducing potency. Therefore, any positional isomer of this compound that deviates from the 1-amino-3,5-dimethyl substitution pattern would be expected to have a significantly diminished pharmacological profile.
Side Chain Modifications and Their Influence on Binding Affinity and Selectivity
Modifications to the adamantane scaffold, particularly the addition of alkyl groups, have a pronounced effect on binding affinity. The parent compound, amantadine (adamantan-1-amine), is a relatively weak NMDA receptor antagonist. The addition of two methyl groups at the 3 and 5 positions to create memantine increases the affinity for the NMDA receptor channel significantly. nih.gov
Research comparing amantadine, memantine, and a synthetically created analog, 3,5,7-trimethyladamantan-1-amine, has elucidated the role of these methyl groups. Specific residues within the GluN1 and GluN2B subunits of the NMDA receptor form hydrophobic pockets that accommodate the two methyl groups of memantine, enhancing binding. nih.gov However, the addition of a third methyl group to create the symmetrical trimethyl derivative results in a decrease in affinity compared to memantine. nih.gov This suggests that while hydrophobicity in this region is beneficial, there is an optimal size and shape for the ligand to fit within the binding site, and the larger trimethyl derivative introduces steric hindrance that weakens the interaction.
| Compound | Modification vs. Amantadine | IC₅₀ (µM) for NMDA Receptor |
|---|---|---|
| Amantadine | - | ~75 |
| Memantine | + 2 Methyl Groups | ~1 |
| 3,5,7-Trimethyladamantanamine | + 3 Methyl Groups | 3.5 |
This interactive table summarizes the impact of methyl group additions on the binding affinity (IC₅₀) of adamantane amines for the NMDA receptor. Lower IC₅₀ values indicate higher affinity. Data derived from research on memantine binding interactions. nih.gov
The acetyl group in this compound can also be considered a side-chain modification on the nitrogen atom. Studies involving the conjugation of other molecules to memantine's amine group, such as ferulic acid or glutathione, have been conducted to create multi-target directed ligands. nih.gov These studies show that the nitrogen atom is a viable point for modification, but the resulting pharmacological activity is highly dependent on the nature and size of the attached moiety.
Stereochemical Considerations in this compound Derivatives
Memantine and this compound are both achiral molecules due to their high degree of symmetry (C2v symmetry group). The adamantane cage itself is not planar and has a specific chair-boat conformation, but the substitution pattern in these specific compounds does not create a stereocenter.
However, stereochemistry becomes a critical factor in the design of more complex analogs. If the substitution pattern on the adamantane scaffold is altered in a way that breaks the molecule's symmetry, chiral centers can be introduced. For example, substituting at one of the non-bridgehead carbons or having dissimilar substituents at the bridgehead positions would result in enantiomers.
Pharmacophore Elucidation for this compound-like Compounds
A pharmacophore model describes the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological activity. For memantine-like uncompetitive antagonists of the NMDA receptor, the key pharmacophoric features have been well-defined. researchgate.net
The essential elements are:
A bulky, rigid, and highly lipophilic polycyclic scaffold: The adamantane cage serves this role perfectly. Its lipophilicity allows it to partition into the cell membrane and approach the channel, while its size and rigidity provide a stable anchor for the crucial amine group.
A cationic center: As discussed previously, a primary amine that is protonated at physiological pH is a critical feature. This positive charge is required for the voltage-dependent entry into and blockade of the NMDA ion channel. nih.gov
The structure of this compound represents a significant deviation from this established pharmacophore. While it retains the essential lipophilic adamantane scaffold, the N-acetylation event replaces the requisite cationic center with a neutral, polar amide group. This modification fundamentally alters the electronic and hydrogen-bonding properties at the key interaction point. The resulting molecule no longer fits the pharmacophore model for a memantine-like channel blocker. Instead, it presents a new pharmacophore that would need to be evaluated for different potential biological targets, where a neutral hydrogen-bond donor/acceptor paired with a lipophilic cage might be favorable.
Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. bmc-rm.org These models are invaluable in drug design for predicting the activity of novel molecules and for optimizing lead compounds. nih.gov
For NMDA receptor antagonists based on the adamantane scaffold, 3D-QSAR studies have been developed to understand the key molecular properties driving activity. bmc-rm.orgmdpi.com These models typically use a training set of compounds with known activities to derive a correlation based on calculated molecular descriptors. Important descriptors in these models often include:
Steric Fields: Describing the size and shape of the molecule, which is critical for fitting into the receptor binding site.
Electrostatic Fields: Representing the distribution of charge in the molecule, crucial for interactions like those involving memantine's protonated amine.
Hydrophobic Fields: Quantifying the lipophilicity of different regions of the molecule, relevant for interactions with nonpolar residues in the receptor.
Hydrogen Bond Donor/Acceptor Fields: Identifying regions that can participate in hydrogen bonding. mdpi.com
To develop a QSAR model for a series of this compound analogs, one would synthesize a library of related compounds with variations in substituents on the adamantane ring or the acetyl group. The biological activity of these compounds against a specific target would be measured. A subsequent QSAR study would then use calculated molecular descriptors—such as logP (hydrophobicity), molar refractivity (volume/polarizability), dipole moment, and counts of hydrogen bond donors/acceptors—to build a predictive model. Such a model could guide the synthesis of new analogs with potentially enhanced activity by identifying the optimal physicochemical properties for the target of interest.
Computational Chemistry and Molecular Modeling of 3 Amino N Acetyl Memantine
Molecular Docking Simulations with Receptor Crystal Structures
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand like 3-Amino-N-acetyl Memantine (B1676192) might interact with its biological target, such as the NMDA receptor.
To predict the binding modes of 3-Amino-N-acetyl Memantine, researchers would typically use a high-resolution crystal structure of the target receptor, for instance, the NMDA receptor ion channel. The compound would be docked into the binding site to identify the most energetically favorable conformations. Key interactions, or "hotspots," would be identified, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues within the receptor's binding pocket. For memantine, key interactions within the NMDA receptor channel have been identified, but for this compound, such data is not available.
Following the prediction of binding modes, computational tools can estimate the binding energy and affinity of the ligand for the receptor. These calculations provide a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex and higher binding affinity. Without specific docking studies on this compound, it is not possible to provide a data table of its interaction energies with any receptor.
Molecular Dynamics Simulations of this compound in Receptor Binding Pockets
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. This technique can reveal important information about the stability of the binding pose and the flexibility of both the ligand and the receptor.
MD simulations would allow for an in-depth analysis of the conformational changes of this compound within the binding pocket. This would involve tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms to assess the stability and flexibility of the complex. Such simulations have been performed for memantine, but not for the 3-amino-N-acetyl derivative.
Free Energy Perturbation and MM/GBSA Calculations for this compound Binding
To obtain more accurate predictions of binding affinity, more computationally intensive methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. These methods calculate the free energy of binding, which is a more rigorous predictor of ligand potency. There are no published FEP or MM/GBSA studies for the binding of this compound to any biological target.
De Novo Ligand Design Based on the this compound Scaffold
De novo ligand design aims to construct novel molecules with desired pharmacological properties by assembling fragments or atoms within the constraints of a target's binding site. For the this compound scaffold, this approach can be particularly fruitful for developing multi-target directed ligands (MTDLs) that address the multifaceted nature of neurodegenerative diseases. nih.govnih.gov The adamantane (B196018) core of memantine provides a rigid and lipophilic anchor, which is advantageous for targeting receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govmdpi.com
Computational strategies for de novo design based on this scaffold would typically involve:
Scaffold Hopping and Bioisosteric Replacement: Identifying and replacing parts of the this compound molecule with different chemical moieties that retain or improve biological activity. For instance, the acetyl group could be replaced with other functionalities to explore interactions with different pockets of the target protein.
Fragment-Based Growth: Using the 3-amino-adamantane core as a starting point, computational algorithms can "grow" new functionalities atom-by-atom or fragment-by-fragment to optimize binding affinity and selectivity for a specific target, such as different subunits of the NMDA receptor. nih.gov
Linker Design for MTDLs: The amino and acetyl groups on the memantine scaffold provide strategic points for attaching linkers connected to other pharmacophores. nih.gov Computational modeling can be used to design linkers of optimal length and flexibility to allow the hybrid molecule to simultaneously interact with multiple targets, for example, the NMDA receptor and acetylcholinesterase (AChE). nih.gov
A hypothetical de novo design workflow for a novel ligand based on the this compound scaffold is outlined in the table below.
| Step | Description | Computational Tools | Desired Outcome |
| 1. Target Identification and Binding Site Analysis | Identify the primary biological target (e.g., NMDA receptor) and characterize the geometry and key interacting residues of its binding pocket. | Molecular docking software (e.g., AutoDock, Glide), Pocket detection algorithms | A well-defined active site for ligand design. |
| 2. Scaffold Placement | Position the 3-amino-adamantane core within the identified binding site to maximize favorable interactions. | Molecular docking and alignment tools | Optimal orientation of the scaffold for fragment growth. |
| 3. Fragment Linking/Growing | Add chemical fragments to the scaffold, exploring different attachment points and linker types to enhance binding affinity and selectivity. | De novo design software (e.g., LUDI, SPROUT) | Novel chemical structures with predicted high affinity for the target. |
| 4. Scoring and Ranking | Evaluate the newly designed molecules based on their predicted binding energy, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. | Scoring functions within docking programs, QSAR models, ADMET prediction software | A ranked list of candidate molecules for further experimental validation. |
Cheminformatics and Virtual Screening of this compound Libraries
Cheminformatics and virtual screening are indispensable tools for efficiently exploring large chemical libraries to identify promising drug candidates. For libraries based on the this compound scaffold, these techniques can rapidly filter and prioritize compounds for further investigation.
Cheminformatics Analysis:
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. For a library of this compound derivatives, cheminformatics can be used to:
Assess Chemical Diversity: Analyze the range of chemical structures and properties within the library to ensure broad coverage of the chemical space.
Predict Physicochemical Properties: Calculate properties such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors to assess drug-likeness based on frameworks like Lipinski's Rule of Five.
Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of activity for unsynthesized compounds.
Virtual Screening:
Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening (LBVS): This method is employed when the 3D structure of the target is unknown. It relies on the knowledge of known active compounds. A library of this compound derivatives could be screened against a pharmacophore model generated from known potent NMDA receptor antagonists.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be used to predict the binding mode and affinity of each compound in the library. nih.govnih.gov This allows for the ranking of compounds based on their predicted interaction with the target.
A typical virtual screening workflow for a library of this compound derivatives is presented below.
| Stage | Method | Description | Output |
| 1. Library Preparation | 2D to 3D Conversion, Energy Minimization | The chemical structures of the this compound derivatives are converted into 3D models and their energies are minimized to obtain stable conformations. nih.gov | A database of 3D structures ready for screening. |
| 2. High-Throughput Virtual Screening (HTVS) | Molecular Docking (Standard Precision) | A rapid docking protocol is used to screen the entire library against the target protein to quickly eliminate non-binding compounds. nih.gov | A smaller subset of compounds with potential binding activity. |
| 3. Extra Precision (XP) Docking | Molecular Docking (High Precision) | The subset of compounds from HTVS is subjected to a more rigorous and computationally expensive docking protocol to obtain more accurate binding predictions. nih.gov | A refined list of high-priority "hit" compounds. |
| 4. Post-Screening Analysis | ADMET Prediction, Visual Inspection | The final list of hits is further analyzed for their predicted pharmacokinetic properties and the plausibility of their binding poses is visually inspected. | A final selection of candidate compounds for synthesis and biological testing. |
Molecular dynamics (MD) simulations can be subsequently employed on the top-ranked compounds to provide a more detailed understanding of the stability of the ligand-receptor complex and the nature of their interactions over time. nih.govebi.ac.uknih.govresearchgate.net
Based on a thorough review of available scientific literature, there is no information regarding a compound specifically named “this compound.” The provided chemical name appears to be inconsistent with the known structure of Memantine (1-amino-3,5-dimethyladamantane) and its documented metabolites or derivatives.
Therefore, it is not possible to provide an article on the cellular and subcellular neurobiological investigations of “this compound” as requested in the detailed outline. The extensive body of research available pertains to Memantine itself.
Cellular and Subcellular Neurobiological Investigations of this compound
Following a comprehensive review of available scientific literature, there is currently no specific research data on the chemical compound "this compound" in relation to its effects on glial cell function, mitochondrial bioenergetics, or the modulation of autophagic and apoptotic pathways in cellular systems.
Extensive searches of scholarly databases and scientific publications did not yield any studies investigating the direct impact of this compound on the following:
Cellular and Subcellular Neurobiological Investigations of 3 Amino N Acetyl Memantine
Autophagic and Apoptotic Pathway Modulation in Cellular Systems
While "3-Amino-N-acetyl Memantine" is identified as a derivative or related compound to Memantine (B1676192), a well-studied NMDA receptor antagonist, the specific neurobiological activities of this acetylated amino form have not been characterized in published research. Therefore, no data tables or detailed research findings can be provided for the outlined sections.
In Vitro and Ex Vivo Mechanistic Studies with 3 Amino N Acetyl Memantine in Model Systems
Investigation in Organotypic Brain Slice Cultures
A thorough search of published research revealed no studies investigating the effects of 3-Amino-N-acetyl Memantine (B1676192) in organotypic brain slice cultures. Consequently, there is no available data on its impact on the electrophysiological, immunocytochemical, or biochemical properties of these cultures.
Electrophysiological Recordings of Neuronal Activity
No records of electrophysiological studies, such as field potential or patch-clamp recordings, have been published that specifically assess the effects of 3-Amino-N-acetyl Memantine on neuronal activity in organotypic brain slice cultures.
Immunocytochemical and Biochemical Analysis of Protein Expression
There is a lack of published data from immunocytochemical or biochemical analyses examining changes in protein expression in organotypic brain slice cultures following treatment with this compound.
Application in Primary Neuronal and Glial Cell Cultures
No peer-reviewed articles were identified that describe the application or effects of this compound in primary neuronal or glial cell cultures.
Neuroprotection Mechanisms in Excitotoxicity Models (In Vitro)
Specific studies on the neuroprotective mechanisms of this compound in in vitro models of excitotoxicity are not available in the current scientific literature. While the parent compound, memantine, is well-studied in this context, there is no corresponding research for its N-acetylated form.
Neurite Outgrowth and Synaptogenesis Studies
There is no available research data on the effects of this compound on neurite outgrowth or synaptogenesis in primary cell cultures.
Characterization in Recombinant Cell Lines Expressing Target Receptors
No studies were found that characterize the interaction of this compound with any target receptors, including NMDA receptors, expressed in recombinant cell lines. Therefore, its pharmacological profile, including binding affinity and functional activity at these receptors, remains uncharacterized in the public domain.
Studies in Genetically Modified Cellular Models for Target Validation
No studies utilizing genetically modified cellular models—such as those employing CRISPR/Cas9-mediated knockouts, knock-ins, or overexpression systems—were identified for the specific validation of this compound's molecular targets.
For context, research on the parent compound, Memantine, has involved genetically modified systems to understand its mechanism of action. For instance, studies on Memantine have been conducted in cellular models overexpressing Alzheimer's disease-related proteins, like the amyloid precursor protein (APP), to investigate its effects on disease-relevant pathways. Similar methodologies, should they be applied to this compound, would be essential to confirm its engagement with intended targets, such as the N-methyl-D-aspartate (NMDA) receptor, and to explore potential off-target effects in a controlled genetic context.
Proteomic and Transcriptomic Analyses of this compound Effects in Cellular Systems
A search of proteomic and transcriptomic databases and literature yielded no specific datasets on the global changes in protein or gene expression induced by this compound in any cellular system.
Such analyses are crucial for building a comprehensive understanding of a compound's mechanism of action and its broader biological impact. For the parent compound Memantine, proteomic studies have been performed on various models, including neuroblastoma cells and transgenic animal models of Alzheimer's disease. nih.govoatext.comoatext.com These studies identified significant alterations in proteins involved in cytoskeletal structure, signaling pathways (like ErbB, calcium, and MAPK signaling), and synaptic function. nih.gov A transcriptomic analysis of this compound would likewise provide critical insights into the signaling pathways and cellular processes it modulates.
Table 1: Illustrative Proteomic Changes Observed with Memantine Treatment in a Neuroblastoma Cell Line
This table is based on data for Memantine and is provided for illustrative purposes only, as no such data exists for this compound.
| Protein Identified | Fold Change | Putative Function |
| Coronin-1C | 1.44 | Actin binding and regulation |
| β-actin | -1.21 | Cytoskeletal structure |
| γ-enolase | -1.21 | Glycolysis, cell proliferation |
| Glutathione synthetase | -1.28 | Antioxidant defense, proliferation |
Data adapted from studies on the parent compound, Memantine. oatext.com
Liposomal and Nanoparticle Delivery Systems for this compound in Research Applications (Focus on in vitro permeability and mechanistic insights)
There is no published research on the formulation of this compound into liposomal or nanoparticle-based delivery systems for research applications. Consequently, no data exists on its in vitro permeability using these advanced delivery methods or the mechanistic insights that could be gained from such studies.
Research into nanocarriers for the parent compound, Memantine, has demonstrated the potential of these systems to enhance drug delivery across biological barriers like the blood-brain barrier (BBB). nih.gov Studies have utilized niosomal and other nanoparticle formulations to improve the permeability of Memantine and its derivatives in in vitro models, such as those using bEnd.3 cells to mimic the BBB. nih.gov These investigations have shown that nanotechnology can significantly increase the transport of the encapsulated drug compared to the free compound. nih.gov Similar research would be required to determine if encapsulating this compound in liposomes or nanoparticles could enhance its cellular uptake and permeability, providing a valuable tool for future mechanistic studies.
Analog Design and Development Based on 3 Amino N Acetyl Memantine Structure
Rational Design of Second-Generation 3-Amino-N-acetyl Memantine (B1676192) Analogs
Rational drug design leverages the understanding of a compound's structure-activity relationship (SAR) to make purposeful modifications. Starting with the 3-Amino-N-acetyl Memantine framework, which is an analog of the N-methyl-D-aspartate receptor (NMDAR) antagonist memantine, new analogs can be engineered to refine its interaction with biological targets. nih.govnih.govnih.gov The primary goal is to enhance desired properties such as receptor affinity and selectivity while minimizing unintended interactions.
The adamantane (B196018) cage of memantine is a key structural feature for its activity as an NMDAR channel blocker. nih.gov Modifications to the this compound scaffold can be strategically implemented to fine-tune its binding characteristics. The design of these analogs focuses on altering specific substituents to probe their influence on receptor interaction and to potentially enhance affinity for NMDARs or achieve selectivity for specific NMDAR subunits.
Key areas for modification include:
The Acetyl Group: Altering the N-acetyl moiety by substituting it with different acyl groups (e.g., propionyl, benzoyl) or replacing it with bioisosteres can modulate the compound's hydrogen bonding capacity and steric profile, thereby influencing its fit within the receptor's binding pocket.
The Adamantane Cage: Introducing substituents at other positions on the 3,5-dimethyladamantane core can alter the molecule's lipophilicity and shape. For instance, incorporating a benzohomoadamantane scaffold has been explored in other memantine analogs to improve potency. nih.govnih.govebi.ac.uk
The Amino Linker: While the core structure specifies an N-acetylated amino group, exploring different linker lengths or rigidities between the adamantane core and the functional group could further optimize receptor engagement.
| Modification Site on this compound Scaffold | Example Modification | Design Rationale | Potential Impact |
|---|---|---|---|
| N-acetyl Group | Replacement with a cyclopropylcarbonyl group | Introduce conformational rigidity and alter electronic properties. | Enhanced binding affinity and selectivity for specific NMDAR subunits. |
| N-acetyl Group | Replacement with a longer N-alkanoyl chain (e.g., N-butanoyl) | Increase lipophilicity to enhance interaction with hydrophobic pockets of the receptor. | Improved affinity; potential for altered on/off-rate kinetics. |
| Adamantane Cage | Addition of a hydroxyl group at the C5 or C7 position | Introduce a hydrogen bond donor to form new interactions with the receptor. | Increased binding specificity and potential for altered selectivity profile. |
| Adamantane Cage | Bioisosteric replacement of a methyl group with a chlorine atom | Modify the electronic distribution and size of the substituent. | Altered receptor affinity and potential modulation of off-target effects. |
A significant goal in analog design is to maximize the desired therapeutic effect (on-target activity) while minimizing interactions with other proteins that could lead to unwanted effects (off-target activity). For this compound analogs targeting the NMDAR, on-target activity relates to the potent and specific blockade of this receptor. nih.gov
Strategies to achieve this modulation include:
Multi-Target-Directed Ligands (MTDLs): A contemporary approach in drug design involves creating single molecules that can interact with multiple targets relevant to a complex disease. nih.govnih.gov The this compound scaffold could be hybridized with pharmacophoric elements of other active compounds, such as acetylcholinesterase inhibitors or antioxidants, to create MTDLs. nih.gov This strategy aims to produce a synergistic effect by modulating different pathological pathways simultaneously.
Conformational Constraint: Introducing rigid structural elements can lock the molecule into a specific conformation that is optimal for binding to the intended target but unfavorable for binding to off-target proteins. This can reduce the likelihood of unintended interactions.
Physicochemical Property Tuning: Adjusting properties like lipophilicity, polarity, and hydrogen bonding capacity can influence a molecule's target engagement. For instance, increasing polarity might reduce non-specific binding to hydrophobic off-targets.
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally related compounds, known as a library. nih.govnih.gov This approach is highly suitable for exploring the structure-activity relationships of the this compound scaffold in a systematic manner. A combinatorial library can be designed by defining a common core structure (the scaffold) and a set of variable building blocks that are attached at specific points.
For a this compound library, the design could involve:
Scaffold: 3-Amino-memantine.
Variable Building Blocks (R-groups):
R1 (Acyl Group): A diverse set of carboxylic acids could be used to acylate the 3-amino group, introducing a wide range of chemical functionalities.
R2 & R3 (Adamantane Substituents): If synthetic routes allow, the methyl groups at positions 5 and 7 could be varied, although this is more complex. A more feasible approach would be to use a parent adamantane structure that already contains different substituents.
The synthesis would typically be performed using parallel synthesis techniques, allowing for the efficient creation of hundreds or thousands of unique compounds. nih.gov Each compound in the library can then be screened for its activity, and the resulting data can be used to identify key structural features that contribute to high affinity and selectivity.
| Library Component | Description | Examples of Diversity Elements |
|---|---|---|
| Core Scaffold | 3-Aminoadamantane derivative | 3-Amino-5,7-dimethyladamantane |
| R1 Position (N-Acylation) | Variable acyl groups attached to the 3-amino position. | Acetyl, Propionyl, Butyryl, Benzoyl, Cyclohexylcarbonyl, Phenylacetyl |
| R2/R3 Positions (Cage Substitution) | Variable substituents on the adamantane cage. | Methyl, Ethyl, Hydroxyl, Fluoro, Chloro |
Prodrug Strategies for this compound Research Tools
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.govmdpi.com This strategy can be employed to overcome limitations of the parent molecule, such as poor solubility, limited permeability across the blood-brain barrier, or rapid metabolism. For this compound, a prodrug approach could be used to enhance its delivery to the central nervous system or to achieve a controlled release profile.
One successful prodrug strategy applied to memantine involved replacing the primary amine with an isothiocyanate group to create a molecule named "memit". nih.govnih.gov This prodrug was designed to release both memantine and hydrogen sulfide (H₂S), another neuroactive molecule, upon interaction with cysteine. nih.govnih.gov
Applying similar principles to this compound, one could design prodrugs by:
Modifying the Amide Bond: Creating a derivative where the N-acetyl group is part of a larger, cleavable promoiety. For example, an N-(acyloxy)alkyl carbamate could be used, which is designed to be hydrolyzed by esterases to release the parent N-acetylated compound. mdpi.com
Attaching a Carrier Moiety: Linking a carrier molecule, such as a glucose transporter substrate, to the this compound structure could facilitate its transport across the blood-brain barrier.
Development of Fluorescent and Affinity Probes based on this compound
To study the molecular interactions of this compound with its biological targets, it is useful to develop chemical probes. These probes are derivatives of the parent compound that have been modified to include a reporter tag (like a fluorophore) or a reactive group.
Fluorescent Probes: Since the adamantane structure lacks a natural chromophore, this compound is not inherently fluorescent. researchgate.net A fluorescent probe can be created by covalently attaching a fluorescent dye (a fluorophore) to the molecule. The choice of fluorophore is critical and depends on the desired photophysical properties, such as excitation and emission wavelengths. The attachment point on the this compound scaffold must be chosen carefully to avoid disrupting its binding to the target receptor. A common strategy is to use a flexible linker to connect the fluorophore to a position on the molecule that is not essential for receptor binding. These probes can be used in fluorescence microscopy and binding assays to visualize the location and interaction of the compound in cells and tissues. mdpi.comnih.gov
Affinity Probes: Affinity probes are used to identify and isolate the binding partners of a compound. They are typically designed by incorporating a "handle" that can be used for purification, such as a biotin tag. The biotinylated this compound analog can be incubated with a cell or tissue lysate. The probe and its bound proteins can then be isolated using streptavidin-coated beads. The isolated proteins can be identified using techniques like mass spectrometry, providing valuable information about the on-target and off-target interactions of the parent compound.
Q & A
Q. What validated analytical methods are recommended for quantifying 3-Amino-N-acetyl Memantine in biological matrices?
To ensure accurate quantification in biological samples (e.g., plasma, cerebrospinal fluid), high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) should be employed. These methods require certified reference standards (e.g., Pharmaceutical Secondary Standards) for calibration and validation. For example, protocols using deuterated analogs or structurally similar compounds (e.g., NitroSynapsin hydrochloride) can improve specificity and sensitivity in complex matrices .
Q. What is the hypothesized mechanism of action of this compound in modulating NMDA receptors?
this compound acts as an uncompetitive NMDA receptor antagonist, binding preferentially to open-channel states with voltage-dependent kinetics. This mechanism reduces excessive glutamate-induced excitotoxicity while preserving physiological neurotransmission. Preclinical studies suggest its acetylated amino group enhances blood-brain barrier penetration compared to non-acetylated analogs, as demonstrated in neuroprotection assays using hippocampal slice models .
Q. How can researchers synthesize this compound with high purity for preclinical studies?
Synthesis typically involves acetylation of the primary amine group in memantine derivatives. A validated route includes:
- Step 1 : React memantine with acetic anhydride under controlled pH (7–8) to avoid over-acetylation.
- Step 2 : Purify the product via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate:hexane gradients). Purity (>98%) should be confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Related adamantane-based syntheses (e.g., NitroSynapsin hydrochloride) provide methodological precedents .
Advanced Research Questions
Q. How should researchers address discrepancies in reported efficacy of this compound across preclinical studies?
Discrepancies often arise from variations in dosing regimens, animal models, or outcome measures. To harmonize findings:
- Statistical Approach : Apply multilevel modeling regression with repeated measures (MMRM) to account for covariates like baseline severity, age, and treatment duration .
- Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., species, dosing frequency) .
- Experimental Design : Standardize behavioral assays (e.g., Morris water maze for cognition) across labs to reduce methodological variability.
Q. What neuroimaging approaches are suitable for assessing this compound’s effects in neurodegenerative models?
Pharmacological fMRI with a double-blinded crossover protocol is recommended:
- Design : Administer this compound and placebo in alternating phases with washout periods (e.g., 4 weeks) to mitigate carryover effects.
- Outcome Metrics : Track changes in functional connectivity (e.g., default mode network) and regional blood-oxygen-level-dependent (BOLD) signals in regions like the hippocampus .
- Validation : Correlate imaging data with behavioral outcomes (e.g., cognitive scores) to establish translational relevance.
Q. How can researchers optimize dose-response relationships for this compound in translational studies?
Use pharmacokinetic-pharmacodynamic (PK/PD) modeling :
- PK Sampling : Collect plasma and CSF samples at multiple timepoints to estimate bioavailability and half-life.
- PD Endpoints : Link exposure levels to biomarkers (e.g., glutamate receptor occupancy via PET) or behavioral outcomes.
- Toxicology : Conduct safety pharmacology screens (e.g., hERG assay for cardiotoxicity) at supratherapeutic doses. Preclinical data from memantine trials, which employ similar adamantane derivatives, provide methodological templates .
Q. What strategies mitigate confounding variables in clinical trials evaluating this compound for neurodegenerative disorders?
- Stratification : Randomize participants by baseline disease severity (e.g., Mini-Mental State Examination scores) and concomitant medications (e.g., acetylcholinesterase inhibitors) .
- Blinding : Use matched placebos and centralized randomization to minimize bias.
- Endpoint Selection : Prioritize composite endpoints (e.g., cognition + activities of daily living) to capture multidimensional efficacy .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting meta-analysis results on this compound’s efficacy?
Conflicting meta-analyses often stem from:
- Heterogeneity : Assess I² values; if >50%, perform subgroup analyses by disease stage (mild vs. severe) or study design (monotherapy vs. add-on) .
- Publication Bias : Use funnel plots and Egger’s regression to detect underreported negative studies.
- Sensitivity Analysis : Exclude outlier trials (e.g., those with high dropout rates) to test robustness .
Q. What computational tools are recommended for predicting this compound’s off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against the ChEMBL database for potential off-targets (e.g., serotonin receptors).
- Machine Learning : Train models on adamantane derivatives’ ADME (absorption, distribution, metabolism, excretion) profiles to predict hepatic clearance or CNS penetration .
Translational & Preclinical Validation
Q. How can in vitro models be leveraged to validate this compound’s neuroprotective effects?
- Cell Models : Use primary cortical neurons or SH-SY5Y cells exposed to glutamate/OAβ (oligomeric amyloid-beta) to assay neuroprotection via MTT or lactate dehydrogenase (LDH) release.
- Electrophysiology : Perform patch-clamp recordings to confirm NMDA receptor current inhibition .
- Biomarkers : Quantify synaptic proteins (e.g., PSD-95) via Western blot or ELISA to link mechanistic effects to functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
